3,6-Diethyl-N,N-dimethylpyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Diethyl-N,N-dimethylpyrazin-2-amine is a chemical compound with the molecular formula C10H18N2. It belongs to the class of pyrazine derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diethyl-N,N-dimethylpyrazin-2-amine typically involves the alkylation of pyrazine derivatives. One common method is the reaction of 3,6-diethylpyrazine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the alkylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,6-Diethyl-N,N-dimethylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
3,6-Diethyl-N,N-dimethylpyrazin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 3,6-Diethyl-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,6-Diethylpyrazine: Lacks the dimethylamino group, leading to different chemical properties.
N,N-Dimethylpyrazin-2-amine: Lacks the ethyl groups, affecting its reactivity and applications.
3,6-Dimethyl-N,N-dimethylpyrazin-2-amine: Similar structure but with methyl groups instead of ethyl, leading to variations in its chemical behavior.
Uniqueness
3,6-Diethyl-N,N-dimethylpyrazin-2-amine is unique due to the presence of both ethyl and dimethylamino groups, which confer specific chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
67714-56-1 |
---|---|
Molecular Formula |
C10H17N3 |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3,6-diethyl-N,N-dimethylpyrazin-2-amine |
InChI |
InChI=1S/C10H17N3/c1-5-8-7-11-9(6-2)10(12-8)13(3)4/h7H,5-6H2,1-4H3 |
InChI Key |
QDQQBWOXTLDBFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C(=N1)N(C)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.